N,N'-Bis(3-aminopropyl)cadaverine
Description
Structure
3D Structure
Properties
CAS No. |
35514-17-1 |
|---|---|
Molecular Formula |
C11H28N4 |
Molecular Weight |
216.37 g/mol |
IUPAC Name |
N,N'-bis(3-aminopropyl)pentane-1,5-diamine |
InChI |
InChI=1S/C11H28N4/c12-6-4-10-14-8-2-1-3-9-15-11-5-7-13/h14-15H,1-13H2 |
InChI Key |
BNINYDLMPMXBIA-UHFFFAOYSA-N |
SMILES |
C(CCNCCCN)CCNCCCN |
Canonical SMILES |
C(CCNCCCN)CCNCCCN |
Other CAS No. |
35514-17-1 |
Synonyms |
B-3-APC N,N'-bis(3-aminopropyl)cadaverine |
Origin of Product |
United States |
Occurrence and Biological Distribution of N,n Bis 3 Aminopropyl Cadaverine
Detection and Endogenous Levels in Microorganisms
The presence of N,N'-Bis(3-aminopropyl)cadaverine has been documented in various microbial species, highlighting its role in microbial physiology.
Bacterial Species
While some bacterial species are known to produce cadaverine (B124047), the detection of its derivative, this compound, varies. In Halococcus acetoinfaciens, this compound has been identified as a component of its polyamine profile. For other bacteria such as Escherichia coli and Bacillus methanolicus, the focus of research has been on the engineered production of cadaverine and its derivatives rather than their natural endogenous occurrence. The natural presence of this compound in Vibrio cholerae is not well-documented in existing literature, with research primarily focusing on other polyamines like spermidine (B129725) and norspermidine. Similarly, while Staphylococcus epidermidis has been shown to produce cadaverine, the presence of this compound has not been specifically reported.
Table 1: Detection of this compound in Bacterial Species
| Bacterial Species | Detection Status | Notes |
|---|---|---|
| Halococcus acetoinfaciens | Detected | Identified as part of its natural polyamine content. |
| Escherichia coli | Not reported endogenously | Primarily studied in the context of engineered biosynthesis. |
| Vibrio cholerae | Not well-documented | Research has focused on other polyamines. |
| Staphylococcus epidermidis | Not detected | Studies have identified cadaverine, but not this specific derivative. |
| Bacillus methanolicus | Not reported endogenously | Primarily studied for engineered production of cadaverine. |
Fungal Species
The fungal kingdom also exhibits the capacity to synthesize this compound. Studies have confirmed its formation in the model organism Saccharomyces cerevisiae nih.govoup.com. Furthermore, research on the phytopathogenic fungus Pyrenophora avenae has shown a significant increase in the formation of cadaverine derivatives, including this compound, under specific growth conditions. This suggests a potential role for this compound in the fungus's metabolic response to environmental stimuli.
Presence and Distribution in Plant Systems
In the plant kingdom, this compound has been detected in various species and is implicated in developmental processes.
Detection in Specific Plant Tissues and Species
The presence of this compound has been directly confirmed in barley (Hordeum vulgare) nih.gov. In other plant species, its occurrence is inferred from the presence of its precursor, cadaverine. For instance, in lupin (Lupinus sp.), while free cadaverine may be undetectable, conjugated forms are present, and it serves as a precursor for higher-order polyamines researchgate.net. In hairy root cultures of Nicotiana tabacum, an increased production of cadaverine and its conjugates has been observed, indicating the potential for this compound synthesis nih.gov. In Arabidopsis thaliana, endogenous levels of free cadaverine are typically below the limit of detection; however, the enzymatic machinery to produce higher-order polyamines from cadaverine exists researchgate.net.
Table 2: Detection of this compound in Plant Species
| Plant Species | Detection Status in Tissues | Notes |
|---|---|---|
| Barley (Hordeum vulgare) | Detected nih.gov | Confirmed presence in plant tissues. |
| Lupin (Lupinus sp.) | Inferred | Cadaverine is present and acts as a precursor researchgate.net. |
| Nicotiana tabacum | Inferred | Increased cadaverine in hairy root cultures suggests potential for synthesis nih.gov. |
| Arabidopsis thaliana | Not typically detected | Endogenous precursor levels are very low under normal conditions researchgate.net. |
Contextual Occurrence within Plant Organogenesis and Development
The variation in the levels of cadaverine and its derivatives in cultured plant cells and tissues suggests a role in growth, differentiation, and organogenesis nih.gov. The observation of increased cadaverine content in differentiating calli compared to non-differentiating ones points to the involvement of this metabolic pathway in developmental processes. While direct studies on the specific role of this compound in plant organogenesis are limited, the established function of its precursor, cadaverine, in modulating plant development implies a potential contribution of its derivatives to these complex processes researchgate.net.
Identification in Eukaryotic Cell Lines
The synthesis of this compound has also been observed in mammalian cell lines under specific stress conditions.
In Chinese-hamster ovary (CHO) cells, the formation of cadaverine and its aminopropyl derivatives, including N-(3-aminopropyl)cadaverine and this compound, occurs when the cells are starved of ornithine or ornithine-derived polyamines nih.govnih.gov. This synthesis is a result of ornithine decarboxylase utilizing lysine (B10760008) as a substrate in the absence of its preferred substrate, ornithine. This indicates a metabolic flexibility in these cells to produce alternative polyamines under nutrient-limiting conditions.
Table 3: Formation of this compound in Chinese-hamster Ovary (CHO) Cells
| Condition | This compound Level (pmol/mg of protein) |
|---|---|
| Control (with ornithine) | Not Detected |
| Ornithine Starvation (4 days) | 130 |
Data from Hölttä & Pohjanpelto (1983)
Environmental and Ecological Presence Associated with Microbial Activity
The occurrence of this compound in the environment is intrinsically linked to the metabolic activities of microorganisms. Its detection in specific fungal species and the characterization of a potential biosynthetic pathway in archaea underscore the microbial contribution to the environmental pool of this complex polyamine.
Fungal Production in Terrestrial Ecosystems
Detailed studies have unequivocally demonstrated the synthesis of this compound by a range of ectomycorrhizal and plant pathogenic fungi. jst.go.jpresearchgate.netbohrium.comnih.govsruc.ac.uk These fungi play crucial roles in terrestrial ecosystems, forming symbiotic relationships with plants or acting as pathogens. The production of this polyamine suggests it may have a functional role in these interactions, although the precise nature of this role is yet to be fully elucidated.
The biosynthesis of this compound in these fungi proceeds through the aminopropylation of cadaverine. jst.go.jp This process involves the sequential addition of two aminopropyl groups from decarboxylated S-adenosylmethionine (AdoMet) to cadaverine. The key enzymes implicated in this pathway are S-adenosylmethionine decarboxylase (AdoMetDC) and spermidine synthase. jst.go.jp
Below is a table summarizing the fungal species in which the formation of this compound has been confirmed:
| Fungal Guild | Species |
| Ectomycorrhizal Fungi | Laccaria proxima |
| Paxillus involutus | |
| Thelephora terrestris | |
| Plant Pathogenic Fungi | Uromyces viciae-fabae |
| Cladosporium cucumerinum | |
| Verticillium albo-atrum |
Potential Presence in Extreme Environments
While direct detection of this compound in archaea is yet to be reported, compelling evidence suggests its potential synthesis in these extremophiles. The hyperthermophilic archaeon Pyrococcus furiosus has been shown to produce N-(3-aminopropyl)cadaverine, the direct precursor to this compound. nih.gov Furthermore, this organism possesses an agmatine/cadaverine aminopropyl transferase, an enzyme capable of catalyzing the transfer of an aminopropyl group to cadaverine. nih.gov This enzymatic capability strongly indicates a plausible pathway for the formation of this compound in such extreme environments. The presence of unique and elongated polyamines is a known characteristic of many extremophiles, where they are thought to play a role in stabilizing cellular components at high temperatures and other harsh conditions. bohrium.comnih.gov
The following table details the relevant findings in Pyrococcus furiosus:
| Microbial Domain | Species | Detected Precursor | Key Enzyme |
| Archaea | Pyrococcus furiosus | N-(3-aminopropyl)cadaverine | Agmatine/cadaverine aminopropyl transferase |
The study of microbial production of this compound is an emerging field. The confirmed presence in various fungi and the strong potential for its synthesis in extremophilic archaea pave the way for future research to explore its distribution, ecological roles, and potential applications. Further investigation into a wider range of microbial species and environmental niches will be crucial to fully understand the significance of this complex polyamine in the biosphere.
Biosynthesis and Metabolic Pathways of N,n Bis 3 Aminopropyl Cadaverine
Enzymatic Mechanisms of Aminopropyl Group Transfer
The elongation of the cadaverine (B124047) molecule to form N,N'-Bis(3-aminopropyl)cadaverine is accomplished through the sequential transfer of aminopropyl groups. This process is mediated by a specific set of enzymes that are central to polyamine biosynthesis in many organisms.
Role of S-Adenosylmethionine Decarboxylase (AdoMetDC)
A key player in this pathway is S-Adenosylmethionine Decarboxylase (AdoMetDC). nih.govwikipedia.orgnih.gov This enzyme catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated S-adenosylmethionine (dSAM). nih.gov The dSAM molecule serves as the essential donor of the aminopropyl group that is transferred to the cadaverine molecule. nih.govplos.org The activity of AdoMetDC is a crucial regulatory step, as the availability of dSAM directly influences the rate of synthesis of higher polyamines. nih.gov Inhibition of AdoMetDC has been shown to impact the formation of cadaverine derivatives, highlighting its indispensable role. nih.gov
Involvement of Aminopropyltransferases (Spermidine Synthase, Spermine (B22157) Synthase)
The actual transfer of the aminopropyl group from dSAM to the cadaverine acceptor molecule is catalyzed by aminopropyltransferases. plos.orgnih.gov These enzymes exhibit specificity for both the donor (dSAM) and the acceptor molecule. In the context of this compound synthesis, enzymes analogous to spermidine (B129725) synthase and spermine synthase are involved. nih.govnih.gov
Initially, an aminopropyltransferase, akin to spermidine synthase, transfers one aminopropyl group to cadaverine to form the intermediate, N-(3-aminopropyl)cadaverine (also known as aminopropylcadaverine (B1199963) or APC). nih.govnih.gov Subsequently, a second aminopropyltransferase, similar to spermine synthase, adds another aminopropyl group to APC, resulting in the final product, this compound. nih.gov Research in Saccharomyces cerevisiae has shown that mutations in the genes for spermidine synthase and spermine synthase can affect the formation of these cadaverine derivatives. nih.gov
Investigated Alternative or Compensatory Biosynthetic Routes
While the primary pathway for the formation of this compound proceeds through the sequential aminopropylation of cadaverine, some studies have suggested the possibility of alternative or compensatory routes. For instance, in Saccharomyces cerevisiae, the incomplete inhibition of the formation of aminopropylcadaverine and this compound by inhibitors of AdoMetDC and spermidine synthase suggests that another pathway might be involved. nih.gov It has been proposed that in yeast, these derivatives could be formed from cadaverine that is generated by ornithine decarboxylase (ODC), an enzyme typically involved in the synthesis of putrescine. nih.gov This suggests a degree of metabolic flexibility and potential crosstalk between different polyamine biosynthetic pathways. nih.gov In some fungi, a "Schiff base pathway" has been suggested as a different route for the synthesis of cadaverine homologues, contrasting with the S-adenosylmethionine decarboxylase and spermidine synthase-dependent pathway observed in plants like barley. nih.gov
Regulation of N,n Bis 3 Aminopropyl Cadaverine Metabolism
Genetic and Transcriptional Control of Biosynthetic Enzymes
The biosynthesis of N,N'-Bis(3-aminopropyl)cadaverine is intrinsically linked to the availability of its precursor, cadaverine (B124047). The production of cadaverine is, in many bacteria, under the stringent control of the cadBA operon. This operon encodes for lysine (B10760008) decarboxylase (CadA) and a lysine-cadaverine antiporter (CadB). The expression of the cadBA operon is a classic example of substrate and pH-inducible gene regulation.
Under conditions of low pH and in the presence of external lysine, the transcriptional activator CadC, a membrane-bound protein, senses these signals. researchgate.net This activation leads to the transcription of the cadBA operon, resulting in the synthesis of CadA and CadB. researchgate.netnih.gov CadA catalyzes the decarboxylation of lysine to produce cadaverine, while CadB facilitates the exchange of intracellular cadaverine for extracellular lysine. nih.gov This process not only produces cadaverine but also consumes protons, thereby helping to neutralize the acidic environment. nih.gov
The regulation of the cadBA operon is further fine-tuned by the histone-like nucleoid-structuring protein (H-NS). Under non-inducing conditions (neutral pH and absence of lysine), H-NS binds to specific sites in the upstream region of the cadBA operon, acting as a repressor to inhibit its expression. researchgate.net This dual-level control ensures that the energetically expensive process of cadaverine synthesis is only activated when necessary for acid stress response.
The subsequent conversion of cadaverine to this compound involves the sequential addition of aminopropyl groups, a process analogous to the synthesis of spermidine (B129725) and spermine (B22157) from putrescine. This step is catalyzed by enzymes homologous to spermidine synthase and spermine synthase, which utilize decarboxylated S-adenosylmethionine (dcSAM) as the aminopropyl group donor. nih.gov The availability of dcSAM is, in turn, regulated by the enzyme S-adenosylmethionine decarboxylase (SAMDC), making it a critical control point in the biosynthesis of higher-order polyamines. mdpi.com
Post-Translational Modulation of Enzyme Activities
Post-translational modifications (PTMs) offer a rapid and reversible mechanism to control the activity of enzymes involved in this compound metabolism. While specific PTMs for the enzymes directly synthesizing this compound are not extensively detailed in the available literature, the principles of PTM in regulating metabolic pathways are well-established. nih.govnih.gov These modifications can alter enzyme structure, function, localization, and stability. nih.govyoutube.com
For instance, enzymes in related polyamine biosynthetic pathways are known to be regulated by PTMs. Ornithine decarboxylase (ODC), a key enzyme in the synthesis of putrescine, is regulated by a protein called antizyme. nih.gov High levels of polyamines induce a ribosomal frameshift that leads to the synthesis of antizyme, which then binds to ODC and targets it for degradation by the proteasome. This represents a powerful negative feedback loop.
While direct evidence is pending, it is plausible that the synthases responsible for converting cadaverine to this compound are subject to similar regulatory mechanisms, such as phosphorylation, acetylation, or ubiquitination. nih.govyoutube.com These modifications could be triggered by various cellular signals, including the levels of polyamine precursors, products, or cellular stress signals, thereby providing a dynamic layer of control over the metabolic flux towards this compound.
Environmental and Stress-Induced Metabolic Shifts
The metabolism of this compound and other polyamines is highly responsive to environmental cues and stressors. These external factors can significantly alter the expression of biosynthetic and catabolic enzymes, leading to shifts in the intracellular polyamine pool.
Changes in temperature and osmotic conditions can trigger significant alterations in polyamine metabolism. nih.gov For instance, both heat and cold stress have been shown to induce changes in the levels of various polyamines in plants, although the specific responses can differ. mdpi.commdpi.com In wheat, cold stress leads to a gradual increase in putrescine concentration, which is likely due to changes in the expression of genes involved in its synthesis. nih.gov
Similarly, osmotic stress, often induced experimentally using agents like polyethylene (B3416737) glycol (PEG) or mannitol, can lead to the accumulation of certain polyamines. nih.govresearchgate.net In wheat, osmotic stress induced by PEG resulted in increased levels of spermine. nih.gov In E. coli, a hyperosmotic shift increases the synthesis and subsequent secretion of putrescine. nih.gov While direct evidence for this compound is limited, the general response of the polyamine pathway to these stresses suggests its metabolism would also be affected, likely as part of a broader stress adaptation strategy.
As discussed in the context of the cadBA operon, pH is a critical regulator of cadaverine biosynthesis in many bacteria. researchgate.netnih.gov Low pH, in conjunction with the presence of lysine, strongly induces the expression of this operon, leading to the production of cadaverine, the precursor for this compound. nih.gov This response is a key mechanism for acid stress tolerance.
Nutrient availability also plays a crucial role. The synthesis of this compound is dependent on the availability of its precursor, lysine, and the aminopropyl group donor, S-adenosylmethionine (SAM). nih.govmdpi.com Therefore, conditions of nutrient limitation, particularly of these amino acids, would be expected to downregulate the production of this compound. Conversely, an abundance of these precursors could potentially upregulate its synthesis, subject to other regulatory controls.
The intracellular concentration of polyamines is not only determined by de novo synthesis and catabolism but also by transport from the extracellular environment. mdpi.com The presence of exogenous amines can influence the internal polyamine pool and trigger feedback regulatory mechanisms. For example, the uptake of exogenous polyamines can lead to the downregulation of their own biosynthetic pathways.
Studies on analogs of polyamines have provided insights into their transport and regulatory functions. For instance, N,N'-bis(3-aminopropyl)dodecylamine, an analog of this compound, has been shown to have fungicidal activity and affects mitochondrial function in Aspergillus niger. nih.gov The response to such analogs can include alterations in the activities of antioxidant enzymes and enzymes of mitochondrial metabolism, indicating a broad cellular response to these compounds. nih.gov
Cross-Regulation within the Broader Polyamine Metabolic Network
The metabolism of this compound is intricately woven into the larger network of polyamine metabolism. nih.govfrontiersin.orgunh.edu This network is characterized by extensive cross-regulation, where the levels of one polyamine can influence the synthesis and degradation of others.
A key point of intersection is the competition for the aminopropyl group donor, dcSAM. The synthesis of spermidine and spermine from putrescine competes with the synthesis of this compound from cadaverine for this common substrate. mdpi.com Therefore, the relative activities of the respective synthases and the availability of their primary substrates (putrescine versus cadaverine) will dictate the flow of metabolites through these competing pathways.
Furthermore, there is evidence of negative feedback regulation within the polyamine network. High levels of polyamines can induce the expression of catabolic enzymes such as spermidine/spermine N¹-acetyltransferase (SSAT) and spermine oxidase (SMOX), leading to their degradation. researchgate.netnih.gov While the direct effect of this compound on these enzymes is not fully elucidated, it is plausible that it could also participate in such feedback loops.
This intricate web of interactions ensures that the cell can dynamically adjust the composition of its polyamine pool in response to a wide array of developmental and environmental signals, maintaining cellular homeostasis and supporting various physiological processes.
Molecular and Cellular Functions of N,n Bis 3 Aminopropyl Cadaverine
Roles in Microbial Physiology and Ecological Interactions
The functions of N,N'-Bis(3-aminopropyl)cadaverine in the microbial world are multifaceted, contributing to survival, adaptation, and interactions with host organisms.
While direct studies on this compound's role in biofilm dynamics are limited, the functions of related polyamines in microbial communities offer significant insights. Biofilms are structured communities of microorganisms encased in a self-produced matrix of polysaccharides, proteins, and DNA, which offers protection and facilitates survival. nih.gov The transition between a motile, single-cell (planktonic) state and a sessile, biofilm state is a critical life cycle decision for many bacteria. nih.gov
In many Gram-negative bacteria, this switch is controlled by the intracellular second messenger molecule, bis-(3'-5')-cyclic diguanylate monophosphate (c-di-GMP). nih.govnih.gov High levels of c-di-GMP generally promote biofilm formation, while low levels lead to biofilm dispersal and increased motility. nih.govnih.gov
In the human pathogen Vibrio cholerae, the polyamine signaling system directly influences c-di-GMP levels to regulate biofilm formation. The NspS-MbaA signaling system can detect polyamines in the environment. nih.gov For instance, norspermidine enhances biofilm formation, whereas spermidine (B129725) represses it by modulating the activity of the c-di-GMP phosphodiesterase MbaA. nih.gov Although this compound has not been explicitly tested in this system, its structural similarity to other polyamines suggests a potential role in modulating biofilm formation or dispersal through similar signaling pathways in bacteria that possess them.
| Regulator | Function in Biofilm Regulation | Mechanism | Organism Example |
| c-di-GMP | Central second messenger | High levels promote biofilm formation; low levels promote dispersal. nih.govnih.gov | Vibrio cholerae, Pseudomonas aeruginosa nih.govnih.gov |
| NspS-MbaA System | Polyamine sensing and signal transduction | Modulates intracellular c-di-GMP levels in response to specific polyamines. nih.gov | Vibrio cholerae nih.gov |
Microorganisms constantly face fluctuating and often harsh environmental conditions. Polyamines, including cadaverine (B124047) and its derivatives, are crucial for adaptive responses to various stresses.
Ethanol (B145695) Exposure and Other Stresses: While direct evidence linking this compound to ethanol stress response is not prominent in the reviewed literature, the general role of polyamines in stress tolerance is widely acknowledged. nih.gov The accumulation of polyamines is often observed in response to various stressors, suggesting they have a protective function. The synthesis of higher-order polyamines like this compound could be part of a broader stress response mechanism, helping to stabilize cellular components and maintain physiological functions under adverse conditions.
This compound has been identified in both symbiotic and pathogenic microorganisms, indicating its potential involvement in the complex interactions between microbes and their hosts.
In Fungi: The compound, along with its precursor aminopropylcadaverine (B1199963), has been found in various ectomycorrhizal and plant pathogenic fungi. oup.comoup.com In these fungi, its synthesis appears to involve the enzymes S-adenosylmethionine decarboxylase (AdoMetDC) and spermidine/spermine (B22157) synthases. oup.comoup.com The presence of this polyamine in both beneficial (mycorrhizal) and detrimental (pathogenic) fungi suggests it may have a fundamental role in fungal growth and development, which in turn impacts their interaction with host plants. For example, in barley infected with powdery mildew (Erysiphae graminis), the levels of this compound were found to be altered. nih.gov
| Microorganism Type | Observed Role/Presence of this compound | Potential Implication |
| Mycorrhizal Fungi | Present and synthesized from lysine (B10760008). oup.comoup.com | Role in fungal growth and establishment of symbiosis with plants. |
| Phytopathogenic Fungi | Present and synthesized from lysine. oup.comoup.com | Contribution to fungal development during plant infection. nih.gov |
| Vibrio cholerae | General polyamine signaling is linked to virulence. nih.gov | Potential modulation of pathogenic traits. |
Functional Implications in Plant Development and Morphogenesis
In plants, this compound, as part of the broader polyamine family, is involved in regulating growth and development.
The architecture of the root system is critical for water and nutrient uptake and is influenced by both internal and external signals. Polyamines are known to be significant modulators of root development. Exogenous application of cadaverine has been shown to cause changes in the root-system architecture of various plants. nih.gov
The presence of this compound has been confirmed in plants such as barley. nih.gov Its endogenous presence suggests a role in normal developmental processes, including the formation and branching of roots. Alterations in the levels of this and other polyamines could be a mechanism through which plants adjust their root growth in response to changing environmental cues.
Maintaining a balanced level of different polyamines, known as polyamine homeostasis, is essential for normal plant function. researchgate.net this compound is a component of this complex metabolic network.
Its biosynthesis in plants starts from the amino acid lysine, which is decarboxylated to form cadaverine. Subsequently, S-adenosyl methionine (SAM) donates aminopropyl groups to cadaverine, leading to the formation of aminopropylcadaverine and then this compound. nih.govfrontiersin.org This synthesis pathway connects the metabolism of this compound directly to the central polyamine biosynthetic pathway. plos.org
Research has shown that the levels of this compound can change in response to external stimuli. For example, in barley leaves infected with powdery mildew, the concentration of this polyamine was reduced, suggesting a role in the plant's defense response and the dynamic regulation of polyamine pools during host-pathogen interactions. nih.gov
| Plant Species | Finding Related to this compound | Reference |
| Barley (Hordeum vulgare) | Contains this compound; levels decrease upon infection with powdery mildew. | nih.gov |
| General Plant Metabolism | Synthesized from cadaverine through the addition of aminopropyl groups from S-adenosyl methionine (SAM). | nih.govfrontiersin.org |
Involvement in Cellular Stress Response Mechanisms
Polyamines, including this compound and its precursor cadaverine, are integral to cellular stress response mechanisms across various organisms. nih.govnih.gov Their roles are multifaceted, encompassing protection against oxidative stress, acid stress, and osmotic stress. nih.govmdpi.com
Recent findings suggest that polyamines can act as reactive oxygen species (ROS) scavengers, acid tolerance factors, and chemical chaperones. They are also positive regulators for the expression of stress response genes, which explains their protective functions against diverse environmental challenges. nih.gov In bacteria, polyamines are considered primordial stress molecules that are crucial for survival and adaptation. nih.gov For instance, in some bacteria, cadaverine is involved in adaptive responses to acid stress and redox-active compounds. kjom.org The production and secretion of polyamines can help bacteria like E. coli and Salmonella spp. to increase the pH of their surroundings, thereby countering acidic conditions. mdpi.com
However, the role of polyamines in stress response can be complex and sometimes contradictory. While it is widely believed that polyamine production is essential for tolerance to oxidative stress, some studies on phytopathogenic bacteria like Pseudomonas syringae have shown that polyamine synthesis is repressed in response to oxidative stress. nih.gov This suggests that an early, rapid regulation of intracellular polyamine concentrations is a critical part of the bacterial stress response. nih.gov In plants, cadaverine has been implicated in the response to heat, drought, salt, and oxidative stress, though its role can vary between acting as a protectant or exacerbating damage depending on the plant system. nih.gov
The protective effects of polyamines are also linked to their ability to stabilize macromolecules and membranes. youtube.com For example, they have been shown to prevent radiation and oxidative stress-induced strand breaks in DNA. youtube.com
| Stress Type | Role of Polyamines (including Cadaverine and its derivatives) | Organism/System |
| Oxidative Stress | Act as ROS scavengers, protect DNA from damage. nih.govyoutube.com However, synthesis may be repressed in some bacteria as an initial response. nih.gov | Bacteria, Plants, Mammals nih.govnih.govyoutube.com |
| Acid Stress | Function as an acid tolerance factor, increase surrounding pH. nih.govmdpi.comkjom.org | Bacteria (e.g., E. coli, Salmonella) mdpi.comkjom.org |
| Osmotic Stress | Contribute to the maintenance of cell turgor. nih.gov | Bacteria, Plants nih.gov |
| General Stress | Regulate expression of stress response genes, act as chemical chaperones. nih.gov | General |
Interactions with Macromolecules and Cellular Structures
As polycationic molecules, polyamines readily interact with negatively charged macromolecules like DNA and RNA. researchwithnj.comasm.org This interaction, primarily electrostatic, plays a significant role in stabilizing nucleic acid structures and modulating gene expression. researchwithnj.comnih.gov
The influence of polyamines extends to various stages of gene expression, including transcription and translation. nih.gov They can affect the binding of transcription factors to DNA and are involved in RNA processing and the regulation of protein synthesis. nih.govportlandpress.com For example, polyamines participate in a translational frameshift mechanism for certain genes. nih.gov However, the effects can be biphasic, with polyamines promoting gene expression at low concentrations and inhibiting it at higher concentrations. mdpi.com The specific structure of the polyamine molecule influences its potency in inducing DNA conformational changes and affecting gene expression. mdpi.com
| Macromolecule | Effect of Polyamine Interaction | Key Findings |
| DNA | Increased thermal stability, condensation, and conformational changes (B-DNA to Z-DNA/A-DNA). nih.govportlandpress.com | Polyamines bind to DNA grooves, with some sequence preference, affecting chromatin structure and the binding of transcription factors. researchwithnj.comportlandpress.com |
| RNA | Involvement in RNA processing and transport. nih.gov | Polyamines can influence RNA decoding and participate in translational frameshifting. nih.gov |
| Gene Expression | Biphasic effects: promotion at low concentrations, inhibition at high concentrations. mdpi.com | The specific structure of the polyamine affects its ability to modulate gene activity. mdpi.com |
Polyamines, including cadaverine and its derivatives, interact with and modulate the properties of cellular membranes and walls. asm.org In some anaerobic bacteria, cadaverine is an essential component of the cell wall, forming a structural link between the outer membrane and peptidoglycan. engineering.org.cn
In Gram-negative bacteria like E. coli, polyamines interact with the outer membrane. nih.govasm.org Cadaverine can bind to porin proteins and lipopolysaccharides, thereby regulating transport through the outer membrane. kjom.org Studies have shown that cadaverine can induce the closing of porin channels in a concentration-dependent manner, which can decrease the permeability of the outer membrane. engineering.org.cnnih.gov This modulation of porin activity suggests a role for cadaverine as a natural regulator of membrane transport. nih.gov
The interaction of polyamines with the outer membrane can also involve the displacement of divalent cations like Ca2+, which are crucial for maintaining the integrity of the lipopolysaccharide layer. nih.govnih.gov While simple polyamines can cause the release of Ca2+, they may not necessarily permeabilize the outer membrane on their own. The presence of bulky, lipophilic moieties attached to the polyamine structure appears to be important for inducing significant permeabilization. nih.govnih.gov
In plants, bound cadaverine is thought to affect cell wall properties and membrane stability. nih.gov Polyamines have also been shown to regulate plant membrane transport by blocking certain vacuolar cation channels. youtube.com
Role as a Precursor for Secondary Metabolites (e.g., Quinolizidine (B1214090) Alkaloids)
This compound is a higher-order polyamine derived from cadaverine. nih.govnih.gov Cadaverine itself serves as a crucial precursor for the biosynthesis of a significant class of secondary metabolites known as quinolizidine alkaloids (QAs). mdpi.comnih.govrsc.orgnih.gov These alkaloids are primarily found in leguminous plants, particularly in the genus Lupinus, where they function as chemical defenses against herbivores. mdpi.comnih.gov
The biosynthesis of quinolizidine alkaloids begins with the amino acid L-lysine. nih.gov The first committed step is the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC). mdpi.comnih.govrsc.org Subsequently, cadaverine is oxidatively deaminated by a copper amine oxidase (CAO) to yield 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine. nih.govnih.gov This intermediate is then further converted through a series of complex reactions to form the characteristic tetracyclic structure of quinolizidine alkaloids like lupanine (B156748) and sparteine. mdpi.comnih.govrsc.org Tracer studies using labeled cadaverine have confirmed its direct incorporation into the quinolizidine skeleton. iaea.org
The synthesis of these alkaloids is often tissue-specific, occurring in the green aerial parts of the plant and then transported to other organs for storage. nih.gov
| Precursor | Enzyme(s) | Intermediate(s) | Final Product Class |
| L-Lysine | Lysine Decarboxylase (LDC) | Cadaverine | Quinolizidine Alkaloids mdpi.comnih.govrsc.org |
| Cadaverine | Copper Amine Oxidase (CAO) | 5-aminopentanal, Δ¹-piperideine | Quinolizidine Alkaloids nih.govnih.gov |
Cellular Transport Mechanisms for this compound and its Precursors
The intracellular concentration of polyamines is tightly regulated through a balance of biosynthesis, degradation, and transport across the cell membrane. nih.govportlandpress.com Bacteria, in particular, have evolved sophisticated transport systems to import polyamines from their environment. asm.org
In Escherichia coli, several polyamine transport systems have been identified. These include two ABC (ATP-binding cassette) transporters: a putrescine-specific system (PotFGHI) and a spermidine-preferential system (PotABCD). nih.govresearchgate.net These transporters consist of a periplasmic substrate-binding protein, transmembrane domains, and an ATPase component. nih.govportlandpress.com
Additionally, antiporter systems play a crucial role, especially under specific environmental conditions like acidic pH. nih.govresearchgate.net The cadaverine-lysine antiporter, CadB, is a well-characterized example. nih.govdartmouth.edu It facilitates the export of cadaverine in exchange for extracellular lysine. dartmouth.edu This process is part of the acid stress response, as the decarboxylation of lysine to cadaverine consumes an intracellular proton. dartmouth.edu Another antiporter, PotE, mediates both the uptake and excretion of putrescine. nih.govportlandpress.com
While specific transporters for the higher polyamine this compound are not as well-defined, it is likely transported by the less specific polyamine transporters. In barley, this compound has been identified, indicating that transport and accumulation mechanisms for this molecule exist in plants. nih.gov
| Transport System | Type | Substrate(s) | Organism/Function |
| PotABCD | ABC Transporter | Spermidine (preferred), Putrescine | E. coli uptake nih.govresearchgate.net |
| PotFGHI | ABC Transporter | Putrescine (specific) | E. coli uptake nih.govresearchgate.net |
| CadB | Antiporter | Cadaverine / Lysine | E. coli export/import, acid stress response nih.govdartmouth.edu |
| PotE | Antiporter | Putrescine / Ornithine | E. coli uptake and excretion nih.govportlandpress.com |
Analytical Methodologies for N,n Bis 3 Aminopropyl Cadaverine Research
Chromatographic Techniques for Detection and Quantification
Chromatographic methods are fundamental in separating N,N'-Bis(3-aminopropyl)cadaverine from complex biological matrices and quantifying its presence.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of polyamines, including this compound. Reverse-phase HPLC is commonly employed, often requiring derivatization of the polyamines to enhance their detection by UV-Vis or fluorescence detectors, as these compounds lack natural chromophores. researchgate.net A typical HPLC method for a related compound, N,N-Bis(3-aminopropyl)decylamine, utilizes a reverse-phase C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The separation of dansylated polyamines can be achieved on an Ultrasphere ODS column. nih.gov
| Parameter | Value | Reference |
| Column Type | Reverse-Phase (e.g., C18, Primesep 200, Ultrasphere ODS) | sielc.comnih.govsielc.com |
| Mobile Phase | Acetonitrile, Water, Acid Modifier (e.g., Phosphoric Acid, Formic Acid, Ammonium Formate) | sielc.comsielc.com |
| Detection | UV-Vis, Fluorescence (post-derivatization), ELSD, CAD, ESI-MS | researchgate.netsielc.com |
| Derivatization Agent | Dansyl Chloride | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) provides a highly specific and sensitive alternative for the analysis of volatile or semi-volatile compounds like this compound and its precursors. creative-proteomics.com This technique allows for precise identification based on the unique mass spectrum of the molecule. creative-proteomics.com Derivatization is often necessary to increase the volatility of the polyamines for GC analysis. researchgate.net For instance, a validated GC-MS method for putrescine and cadaverine (B124047) in human brain tissue involved liquid-liquid extraction followed by a single-step derivatization. nih.gov This method demonstrated good selectivity, linearity, accuracy, and precision. nih.gov
| Parameter | Value | Reference |
| Principle | Separation of volatile compounds followed by mass-based identification and quantification. | creative-proteomics.com |
| Sample Preparation | Liquid-liquid extraction, derivatization (e.g., with pentafluoropropionic anhydride). | researchgate.netnih.gov |
| Advantages | High specificity and sensitivity for trace analysis. | creative-proteomics.com |
| Application | Analysis of polyamines in complex biological matrices like brain tissue. | nih.gov |
Spectroscopic Identification and Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) spectroscopy)
Radiotracer Applications in Metabolic Pathway Elucidation
Radiotracer studies have been instrumental in delineating the metabolic pathways involving polyamines. In the context of this compound, a radiolabeled precursor, such as [¹⁴C]decarboxy-S-adenosylmethionine, can be used to track the transfer of the aminopropyl group. nih.gov By incubating the radiolabeled substrate with cell extracts or purified enzymes, the formation of radiolabeled this compound can be monitored. nih.gov The products of the reaction are then separated, often by HPLC, and the radioactivity is measured to quantify the amount of product formed. nih.gov This approach provides direct evidence for the metabolic conversion and helps in identifying the enzymes responsible for the synthesis of this compound.
Enzymatic Assays for Metabolic Activity Determination
Enzymatic assays are crucial for determining the activity of enzymes involved in the metabolism of this compound. These assays typically measure the rate of product formation or substrate depletion. For aminopropyltransferases, a common assay follows the formation of a radiolabeled product, such as [methyl-¹⁴C]MTA from [methyl-¹⁴C]decarboxy-AdoMet, in the presence of the amine acceptor, cadaverine. nih.gov The reaction is stopped, and the product is quantified. nih.gov Alternatively, a non-radioactive HPLC-based assay can be used where the polyamine products are derivatized with a reagent like dansyl chloride and then separated and quantified by HPLC. nih.gov Studies have also investigated the effects of related compounds, like N,N-bis(3-aminopropyl)dodecylamine, on the activities of various metabolic enzymes, such as those in the mitochondria of Aspergillus niger. researchgate.net
Interactions and Cross Talk of N,n Bis 3 Aminopropyl Cadaverine with Other Biological Systems
Relationship with Other Aliphatic Polyamines (Putrescine, Spermidine (B129725), Spermine)
The chemical structure and biosynthetic pathway of N,N'-bis(3-aminopropyl)cadaverine establish its close relationship with the canonical polyamines putrescine, spermidine, and spermine (B22157). It is considered a structural analogue of spermine, differing by the presence of a five-carbon (C5) diamine core (cadaverine) instead of the four-carbon (C4) core (putrescine) found in spermine. sigmaaldrich.comwikipedia.org
The biosynthesis of this compound directly links it to the metabolic pathways of other polyamines. The process begins with cadaverine (B124047), which is itself a homologue of putrescine. S-adenosyl methionine (SAM) serves as the donor of aminopropyl groups, which are sequentially added to cadaverine. frontiersin.orgnih.gov This process mirrors the synthesis of spermine, where aminopropyl groups are added to putrescine to first form spermidine and then spermine. wikipedia.org Studies in various fungi have shown that the formation of this compound from cadaverine is dependent on the enzymes S-adenosylmethionine decarboxylase (AdoMetDC) and spermidine/spermine synthases. oup.com Inhibition of these key enzymes leads to a significant reduction in the synthesis of this compound. oup.com
This shared biosynthetic machinery underscores a potential for metabolic crosstalk. In some organisms and specific cellular conditions, the pathways can be interconnected. For instance, in certain polyamine-depleted mammalian cells, the synthesis and accumulation of cadaverine and its aminopropyl derivatives can be induced. oup.com Similarly, the exogenous application of cadaverine in some plants can alter the endogenous levels of other polyamines, suggesting a regulatory interplay within the broader polyamine metabolic network. this compound is often detected alongside putrescine, spermidine, and spermine in organisms that produce it, such as the halophilic eubacterium Halococcus acetoinfaciens. oup.com
Table 1: Structural and Biosynthetic Relationships of this compound and Other Polyamines
| Polyamine | Chemical Formula | Diamine Precursor | Carbon Backbone | Biosynthetic Relationship to this compound |
| Putrescine | C₄H₁₂N₂ | Ornithine | C4 | Precursor to spermidine and spermine; homologue of cadaverine. |
| Cadaverine | C₅H₁₄N₂ | Lysine (B10760008) | C5 | Direct precursor to this compound. frontiersin.orgnih.gov |
| Spermidine | C₇H₁₉N₃ | Putrescine | C4 + C3 | Analogue of aminopropylcadaverine (B1199963); shares biosynthetic enzymes (synthases). oup.com |
| Spermine | C₁₀H₂₆N₄ | Spermidine | C4 + C3 + C3 | Structural analogue of this compound; shares biosynthetic enzymes (AdoMetDC, synthases). wikipedia.orgoup.com |
| This compound | C₁₁H₂₈N₄ | Cadaverine | C5 + C3 + C3 | Synthesized by the addition of two aminopropyl groups to cadaverine. frontiersin.orgnih.gov |
Inter-Species Exchange and Influence (e.g., Plant-Microbe Interactions)
This compound and its precursor, cadaverine, play a role in the complex chemical communication between different species, notably between plants and microbes. The presence and synthesis of these polyamines are not confined to a single organism but can be exchanged, influencing the growth, development, and stress responses of interacting partners. nih.gov
Research has identified the formation of this compound in a range of ectomycorrhizal and plant pathogenic fungi. oup.com This indicates that fungi living in close association with plants can synthesize this compound. For example, cadaverine and its higher homologues, including this compound, have been found in both barley and the mycelium of the powdery mildew fungus (Erysiphe graminis) that infects it. nih.gov Interestingly, the levels of these compounds in barley leaves were observed to decrease upon infection, suggesting a modulation of polyamine metabolism during the host-pathogen interaction. nih.gov
A clear case of inter-species dependency and exchange involves the protozoan parasite Trypanosoma cruzi. This parasite is incapable of synthesizing polyamines de novo and must acquire them from its environment. nih.gov The gut of its insect vector is known to harbor cadaverine-secreting bacteria. T. cruzi has evolved high-affinity transporters, TcPOT1.1 and TcPOT1.2, which are capable of salvaging both putrescine and cadaverine from the gut environment. nih.gov This salvaged cadaverine can then potentially be used as a substrate for the synthesis of higher-order polyamines within the parasite.
This exchange is not limited to pathogenic or parasitic relationships. The presence of cadaverine-producing microbes in the plant rhizosphere can influence plant development, such as root system architecture. nih.gov The ability of symbiotic fungi to produce these compounds suggests a potential role in mediating beneficial plant-microbe associations. oup.com
Table 2: Examples of Inter-Species Interactions Involving this compound and its Precursor
| Interacting Organisms | Context | Polyamine(s) Involved | Observed Influence/Interaction |
| Barley (Hordeum vulgare) and Powdery Mildew (Erysiphe graminis) | Plant-Pathogen Interaction | Cadaverine, Aminopropylcadaverine, this compound | The fungus and the host plant both contain these polyamines; levels are altered in the plant upon infection. nih.gov |
| Trypanosoma cruzi and Gut Bacteria (in Triatomid vector) | Parasite-Microbe Interaction | Cadaverine | The parasite salvages cadaverine produced by gut bacteria via specific transporters for its own metabolic needs. nih.gov |
| Plants and Rhizosphere/Mycorrhizal Fungi | Plant-Microbe Symbiosis/Interaction | Cadaverine, this compound | Fungi can synthesize these polyamines, and their presence in the soil can influence plant growth and development. nih.govoup.com |
Q & A
Q. What experimental approaches are used to detect and quantify N,N'-Bis(3-aminopropyl)cadaverine in biological samples?
Methodological Answer:
- Derivatization with Benzoyl Chloride : Pre-column derivatization using benzoyl chloride enhances detection sensitivity for polyamines via HPLC with UV or fluorescence detection. This method separates This compound from structurally similar compounds like spermidine and spermine .
- Internal Standards : Use 1,7-diaminoheptane (Dah) as an internal standard to normalize retention times and quantify concentrations accurately .
- Validation : Ensure calibration curves span physiologically relevant concentrations (e.g., 0.1–100 µM) and validate recovery rates in cell lysates or tissue homogenates.
Q. How is this compound biosynthesized in mammalian cells?
Methodological Answer:
- Substrate Availability : Expose transformed mouse fibroblasts to exogenous cadaverine while inhibiting putrescine synthesis with α-difluoromethylornithine (DFMO). This forces cells to utilize cadaverine as a substrate for polyamine biosynthesis .
- Enzymatic Activity : Spermine synthase (EC 2.5.1.22) catalyzes the transfer of aminopropyl groups from decarboxylated S-adenosylmethionine (dcSAM) to N-(3-aminopropyl)cadaverine, forming This compound .
- Kinetic Analysis : Measure enzyme activity using radiolabeled dcSAM and quantify product formation via TLC or HPLC .
Q. What structural characterization techniques are employed for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to assign proton environments and carbon backbones, distinguishing it from homologs like spermine .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHN, exact mass 216.2318) and fragmentation patterns .
- X-ray Crystallography : For crystalline derivatives (e.g., Schiff bases), single-crystal diffraction resolves bond angles and stereochemistry .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Toxicity Assessment : Acute oral toxicity (LD > 300 mg/kg in rodents) and skin corrosion/irritation (Category 1B) require strict handling protocols .
- Waste Disposal : Neutralize with dilute HCl (1 M) before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can substrate specificity of spermine synthase be engineered to enhance this compound production?
Methodological Answer:
- Mutagenesis Studies : Target residues in the active site (e.g., Asp-173, His-288) to reduce Km for cadaverine. Use site-directed mutagenesis and kinetic assays to screen variants .
- Thermostable Enzymes : Engineer thermophilic homologs (e.g., from Pyrococcus furiosus) for higher activity at elevated temperatures (e.g., 80–100°C) .
- Crystallographic Insights : Resolve enzyme-substrate complexes to identify steric or electronic barriers to cadaverine binding .
Q. How do researchers resolve contradictions in reported kinetic parameters for this compound biosynthesis?
Methodological Answer:
- Standardized Assays : Control pH (7.5–8.5), ionic strength (100 mM KCl), and dcSAM concentration (50–200 µM) to minimize variability .
- Competitive Inhibition Studies : Compare rates with spermidine (natural substrate) and cadaverine to quantify substrate preference (e.g., 10% activity with 1 mM cadaverine vs. spermidine) .
- Cross-Laboratory Validation : Share purified enzyme batches and substrates to harmonize protocols .
Q. What role does this compound play in microbial stress adaptation?
Methodological Answer:
- Stress Induction : Expose Pyrococcus furiosus to hyperthermal (100°C) or oxidative (HO) stress and quantify polyamines via LC-MS. APC accumulates under stress, suggesting a protective role .
- Gene Knockout Models : Delete ACAPT (agmatine/cadaverine aminopropyl transferase) and assess growth defects under stress conditions .
- Membrane Stability Assays : Measure lipid peroxidation (via malondialdehyde levels) in APC-deficient vs. wild-type strains .
Q. What synthetic strategies minimize side reactions during this compound preparation?
Methodological Answer:
- Reductive Amination : React cadaverine with 3-aminopropanal in the presence of NaBH to avoid over-alkylation .
- Protective Groups : Temporarily protect primary amines with Boc (tert-butoxycarbonyl) groups to direct regioselective alkylation .
- Purification : Use cation-exchange chromatography (e.g., Dowex 50WX8) to separate This compound from mono-alkylated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
